molecular formula C10H13N3 B8297233 Dimethyl-(1H-pyrrolo[3,2-c]pyridin-3-ylmethyl)-amine

Dimethyl-(1H-pyrrolo[3,2-c]pyridin-3-ylmethyl)-amine

Cat. No. B8297233
M. Wt: 175.23 g/mol
InChI Key: PRTHJMMZGTVKIB-UHFFFAOYSA-N
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Patent
US07585876B2

Procedure details

Using essentially the same procedure described in Example 1, Step 5, hereinabove and employing N,N-dimethyl-(1H-pyrrolo[3,2-c]pyridin-3-yl)methylamine as substrate and 1:2 ethanol:ethyl acetate as the chromatography eluent affords the title acetonitrile as a yellow solid, 0.160 g (26% yield), identified by NMR analysis.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CN([CH2:4][C:5]1[C:9]2[CH:10]=[N:11][CH:12]=[CH:13][C:8]=2[NH:7][CH:6]=1)C.C(O)C.C(OCC)(=O)C.[C:23](#[N:25])C>>[NH:7]1[C:8]2[CH:13]=[CH:12][N:11]=[CH:10][C:9]=2[C:5]([CH2:4][C:23]#[N:25])=[CH:6]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)CC1=CNC2=C1C=NC=C2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
N1C=C(C=2C=NC=CC21)CC#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 26%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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